9-(4-(dimethylamino)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Overview
Description
The compound 9-(4-(dimethylamino)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic molecule that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives This compound is characterized by its unique structure, which includes a chromeno ring fused with an oxazin ring, and substituted with dimethylamino and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(dimethylamino)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno Ring: The chromeno ring can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.
Formation of the Oxazin Ring: The oxazin ring is formed by reacting the chromeno derivative with an appropriate amine and an aldehyde or ketone under basic conditions.
Substitution Reactions: The final compound is obtained by introducing the dimethylamino and phenyl groups through substitution reactions using reagents such as dimethylamine and phenyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
9-(4-(dimethylamino)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Dimethylamine in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
9-(4-(dimethylamino)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 9-(4-(dimethylamino)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cell surface receptors and altering signal transduction pathways.
Comparison with Similar Compounds
9-(4-(dimethylamino)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one: can be compared with other similar compounds such as:
4-(dimethylamino)benzaldehyde: Known for its use in the Ehrlich test for the detection of indoles.
4-(dimethylamino)phenyl isothiocyanate: Used in the synthesis of dyes and as a reagent in organic synthesis.
4-(dimethylamino)benzophenone: Utilized in the production of photoinitiators for polymerization reactions.
The uniqueness of This compound lies in its fused ring structure and the presence of both dimethylamino and phenyl groups, which confer specific chemical and physical properties that are valuable in various research applications.
Properties
IUPAC Name |
9-[4-(dimethylamino)phenyl]-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-26(2)18-8-10-19(11-9-18)27-14-21-23(30-16-27)13-12-20-24(28)22(15-29-25(20)21)17-6-4-3-5-7-17/h3-13,15H,14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWSIXZFPXYKIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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